Introduction: Situating Taxinine B in the Taxane Family
Introduction: Situating Taxinine B in the Taxane Family
An In-Depth Technical Guide to Taxinine B: Structure, Properties, and Therapeutic Potential
The taxane family of diterpenoids, naturally occurring compounds isolated from plants of the Taxus genus (yew), represents one of the most important classes of chemotherapeutic agents in modern oncology.[1] The archetypal member of this family, Paclitaxel (Taxol®), revolutionized cancer treatment through its unique mechanism of action as a microtubule-stabilizing agent, effectively halting cell division.[2] While Paclitaxel remains a cornerstone of treatment regimens, the vast chemical diversity of the Taxus genus offers a rich source of over 350 other taxane analogs, each with potentially unique structural and pharmacological properties.[1]
This guide focuses on Taxinine B , a significant taxane that, while sharing the core structural scaffold of its more famous relative, exhibits distinct biological activities that make it a compelling subject for researchers in medicinal chemistry and drug development. Isolated from species such as the Japanese Yew (Taxus cuspidata), Taxinine B is noted for its ability to inhibit microtubule depolymerization and, crucially, for its potential to overcome multidrug resistance (MDR) in cancer cells.[3][4]
It is imperative to distinguish Taxinine B from the similarly named Taxine B . The latter is a toxic pseudo-alkaloid primarily responsible for the cardiotoxicity associated with yew poisoning, acting through the blockade of cardiac sodium and calcium channels.[5][6] Taxinine B, the subject of this guide, is a different molecule with a distinct mechanism of action centered on the cellular cytoskeleton. This document provides a comprehensive technical overview of Taxinine B, from its fundamental chemical structure and properties to its biological mechanism and future research applications.
Chemical Identity and Molecular Structure
Taxinine B is a complex diterpenoid characterized by the signature 6/8/6-membered tricyclic taxane core.[7] Its structure is highly functionalized with four acetate esters and, most notably, a cinnamoyl ester at the C-5 position, which contributes significantly to its molecular properties.
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₄O₁₁ | PubChem CID 10055179[8] |
| Molecular Weight | 664.7 g/mol | PubChem CID 10055179[8] |
| CAS Number | 18457-44-8 | PubChem CID 10055179[8] |
| IUPAC Name | [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | PubChem CID 10055179[8] |
The intricate stereochemistry and dense functionalization of the Taxinine B molecule present a significant challenge for total synthesis. Consequently, its study has often served as a benchmark for validating synthetic strategies aimed at the broader taxane family.[9]
Caption: Conceptual structure of Taxinine B, highlighting the 6/8/6 tricyclic core and key functional groups.
Physicochemical and Spectroscopic Profile
The physicochemical properties of Taxinine B are characteristic of poly-esterified diterpenes, exhibiting high lipophilicity and poor solubility in water. This necessitates the use of organic solvents for extraction and formulation, a common challenge for the taxane class of compounds.[6]
| Property | Value | Method | Source |
| H-Bond Donor Count | 0 | Computed | PubChem CID 10055179[8] |
| H-Bond Acceptor Count | 11 | Computed | PubChem CID 10055179[8] |
| Rotatable Bond Count | 8 | Computed | PubChem CID 10055179[8] |
| Topological Polar Surface Area | 149 Ų | Computed | PubChem CID 10055179[8] |
| XLogP3 | 4.1 | Computed | PubChem CID 10055179[8] |
Structural elucidation and quantification of Taxinine B rely on a combination of modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for both identification and quantification in complex biological matrices.[6]
| Technique | Key Observations | Source |
| LC-ESI-MS | The electrospray ionization mass spectrum typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 665, corresponding to the molecular weight of 664.7 g/mol . | PubChem CID 10055179[8] |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy is essential for the definitive structural elucidation of taxanes, allowing for the assignment of protons and carbons in the complex polycyclic system. | [10] |
Natural Occurrence and Isolation Protocol
Taxinine B is a constituent of the leaves and twigs of various yew species, including Taxus cuspidata, Taxus canadensis, and Taxus wallichiana.[3][8][10][11] Its concentration is generally lower than that of other taxanes like Paclitaxel, necessitating efficient and selective extraction and purification protocols. The causality behind a typical isolation protocol is to first perform a bulk extraction of semi-polar metabolites and then use sequential chromatographic steps to resolve the highly complex mixture of related taxanes.
Protocol: Representative Isolation of Taxinine B from Taxus Needles
This protocol is a synthesized representation of common laboratory practices for taxane isolation.[12][13][14]
-
Preparation of Plant Material:
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Step 1.1: Harvest fresh needles from a verified Taxus species.
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Step 1.2: Air-dry the needles in a well-ventilated area away from direct sunlight to prevent photochemical degradation.
-
Step 1.3: Grind the dried needles into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.
-
-
Solvent Extraction:
-
Step 2.1: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation. Rationale: Ethanol is an effective solvent for a broad range of semi-polar compounds, including taxanes.
-
Step 2.2: For enhanced efficiency, perform ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 3 x 30-minute cycles).[13] Rationale: Ultrasonication creates acoustic cavitation, disrupting cell walls and improving solvent penetration and mass transfer.
-
Step 2.3: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Step 3.1: Resuspend the crude extract in a 10% methanol/water solution.
-
Step 3.2: Perform sequential partitioning in a separatory funnel against hexane to remove highly non-polar compounds like lipids and chlorophylls. Discard the hexane layer.
-
Step 3.3: Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate. The taxanes will preferentially move into the ethyl acetate phase.
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Step 3.4: Collect the ethyl acetate phase and evaporate the solvent to yield a taxane-enriched fraction.
-
-
Chromatographic Purification:
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Step 4.1 (Column Chromatography): Subject the enriched fraction to silica gel column chromatography. Elute with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate. Rationale: This step separates compounds based on polarity. Taxanes will elute at intermediate polarities.
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Step 4.2 (Preparative HPLC): Pool the fractions containing Taxinine B (identified by thin-layer chromatography or LC-MS screening) and subject them to preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient. Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity, which is necessary to resolve structurally similar taxanes.
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Step 4.3 (Verification): Analyze the purified fractions using analytical LC-MS and NMR to confirm the identity and purity of Taxinine B.
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Caption: Simplified mechanism of Taxinine B action on microtubule stability, leading to cell cycle arrest.
Cytotoxic Activity and Overcoming Multidrug Resistance
Taxinine B exhibits cytotoxic activity against various cancer cell lines. Notably, its efficacy is maintained in drug-resistant cell lines, highlighting its most promising therapeutic characteristic. [4]Multidrug resistance is a major cause of chemotherapy failure, often mediated by the overexpression of efflux pumps like P-glycoprotein, which actively remove cytotoxic drugs from the cell.
| Cell Line | Activity Type | Value | Significance | Source |
| KB (Human Epidermoid Carcinoma) | ED₅₀ | 3.9 µg/mL | Baseline cytotoxic activity | MedchemExpress [4] |
| KB-7d (Drug-Resistant Subline) | ED₅₀ | 4.1 µg/mL | Retains activity in resistant cells | MedchemExpress [4] |
The ability of Taxinine B to circumvent multidrug resistance suggests that it is either not a substrate for common efflux pumps or that it may act as an inhibitor of these pumps. [3]This property makes it an attractive lead compound for developing therapies to treat refractory cancers or for use in combination with other chemotherapeutics that are susceptible to resistance mechanisms.
Conclusion: A Taxane with Unique Potential
Taxinine B stands out within the vast taxane family as a molecule of significant scientific interest. While it shares the core taxoid structure and a mechanism centered on microtubule disruption, its distinct profile sets it apart. Its primary role as a stabilizer that prevents microtubule depolymerization, coupled with its compelling ability to retain cytotoxicity against multidrug-resistant cancer cells, defines its potential value. For researchers, Taxinine B serves as both a challenging synthetic target and a valuable pharmacological tool. For drug development professionals, it represents a promising starting point for designing novel anticancer agents capable of overcoming one of the most significant hurdles in oncology: therapeutic resistance. Further investigation into its precise binding site on tubulin and its interactions with MDR proteins will be crucial in fully realizing its therapeutic potential.
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